molecular formula C13H13N3OS B2720048 N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2320514-92-7

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2720048
CAS No.: 2320514-92-7
M. Wt: 259.33
InChI Key: WKKNUYDFLCLTJC-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the design and synthesis of new thiazole derivatives, their biological evaluation, and the exploration of their mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of a pyridine derivative with a thiazole derivative under specific conditions. One common method includes the use of cyclopropylpyridine as a starting material, which is then reacted with thiazole-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is unique due to its specific structural features, such as the cyclopropyl group on the pyridine ring, which may confer distinct biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-6-9-1-4-11(14-5-9)10-2-3-10/h1,4-5,7-8,10H,2-3,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKNUYDFLCLTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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